![molecular formula C29H29ClN2O5 B12626910 3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12626910.png)
3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-butoxy-3-etoxifenil)-5-(3-clorofenil)-2-fenildihidro-2H-pirrolo[3,4-d][1,2]oxazol-4,6(3H,5H)-diona es un complejo compuesto orgánico con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-butoxy-3-etoxifenil)-5-(3-clorofenil)-2-fenildihidro-2H-pirrolo[3,4-d][1,2]oxazol-4,6(3H,5H)-diona generalmente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura central del pirrolo[3,4-d][1,2]oxazol, seguida de la introducción de los diversos sustituyentes a través de una serie de reacciones que incluyen alquilación, halogenación y esterificación. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar el uso de reactores de flujo continuo para garantizar una calidad y escalabilidad consistentes. Los sistemas de microreactores de flujo se pueden emplear para introducir grupos funcionales de manera eficiente y sostenible . Estos sistemas ofrecen ventajas como un mejor control de la reacción, menos residuos y mayor seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-butoxy-3-etoxifenil)-5-(3-clorofenil)-2-fenildihidro-2H-pirrolo[3,4-d][1,2]oxazol-4,6(3H,5H)-diona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes actividades biológicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción se controlan cuidadosamente para garantizar que las transformaciones deseadas ocurran de manera eficiente.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a compuestos estructuralmente diversos.
Aplicaciones Científicas De Investigación
3-(4-butoxy-3-etoxifenil)-5-(3-clorofenil)-2-fenildihidro-2H-pirrolo[3,4-d][1,2]oxazol-4,6(3H,5H)-diona tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica, lo que permite la creación de moléculas más complejas.
Biología: Puede servir como una sonda para estudiar procesos biológicos o como un compuesto principal en el descubrimiento de fármacos.
Medicina: Las posibles aplicaciones terapéuticas incluyen su uso como ingrediente farmacéutico activo (API) en el desarrollo de nuevos fármacos.
Industria: El compuesto se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(4-butoxy-3-etoxifenil)-5-(3-clorofenil)-2-fenildihidro-2H-pirrolo[3,4-d][1,2]oxazol-4,6(3H,5H)-diona involucra su interacción con dianas moleculares como enzimas, receptores o ácidos nucleicos. El compuesto puede modular la actividad de estas dianas a través de interacciones de unión, lo que lleva a cambios en las vías celulares y los efectos biológicos. Se requieren estudios detallados para dilucidar las dianas moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados del pirrolo[3,4-d][1,2]oxazol con diferentes sustituyentes. Estos compuestos comparten una estructura central común, pero difieren en sus grupos funcionales, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Singularidad
La singularidad de 3-(4-butoxy-3-etoxifenil)-5-(3-clorofenil)-2-fenildihidro-2H-pirrolo[3,4-d][1,2]oxazol-4,6(3H,5H)-diona radica en su combinación específica de sustituyentes, que confieren una reactividad química distinta y una actividad biológica potencial. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C29H29ClN2O5 |
|---|---|
Peso molecular |
521.0 g/mol |
Nombre IUPAC |
3-(4-butoxy-3-ethoxyphenyl)-5-(3-chlorophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C29H29ClN2O5/c1-3-5-16-36-23-15-14-19(17-24(23)35-4-2)26-25-27(37-32(26)21-11-7-6-8-12-21)29(34)31(28(25)33)22-13-9-10-20(30)18-22/h6-15,17-18,25-27H,3-5,16H2,1-2H3 |
Clave InChI |
ACMGXGJEOXNCQB-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)ON2C5=CC=CC=C5)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


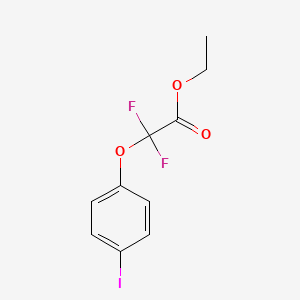
![3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12626832.png)
![4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626835.png)


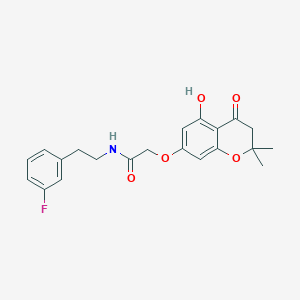
![5,6-Dimethyl-3-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12626846.png)
![N'-{2-Cyano-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}-N,N-dimethylmethanimidamide](/img/structure/B12626851.png)
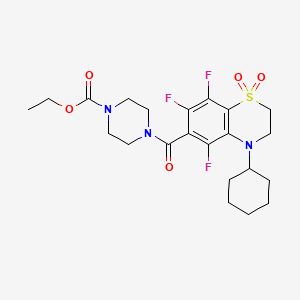
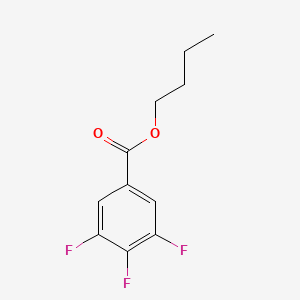

![{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)](/img/structure/B12626894.png)
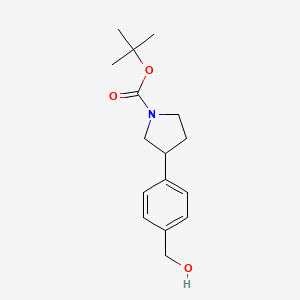
![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
